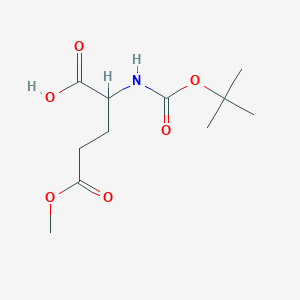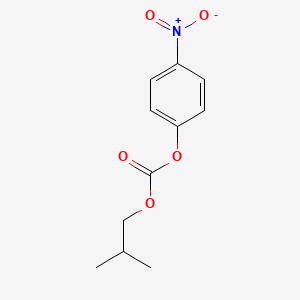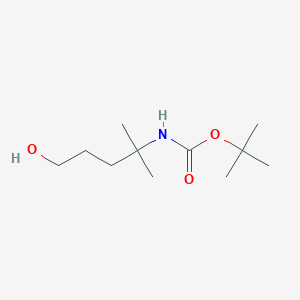
Phenol, 2-(1H-benzimidazol-2-yl)-4-fluoro-
Overview
Description
Phenol, 2-(1H-benzimidazol-2-yl)-4-fluoro-, also known as 2-(1H-Benzimidazol-2-yl)phenol, is a compound that is essentially planar . The imidazole ring makes a dihedral angle with the attached benzene ring . An intramolecular O-H⋯N hydrogen bond generates an S(6) ring motif . In the crystal, molecules are linked through N-H⋯O hydrogen bonds, forming chains propagating in [001] .
Synthesis Analysis
The synthesis of 2-(1H-Benzimidazol-2-yl)phenol derivatives has been achieved from p-N,N-diethyl amino salicylaldehyde with different substituted o-phenylenediamine or o-aminophenol or o-aminothiophenol . The synthesized compounds show single absorption and dual emission with a large Stokes shift .Molecular Structure Analysis
The molecular structure of 2-(1H-Benzimidazol-2-yl)phenol is planar, and in the crystal, it is arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds . The benzimidazole core is planar . The crystal packing also features four π-π stacking interactions involving the imidazole ring, fused benzene ring, and attached benzene ring system .Chemical Reactions Analysis
The chemical properties of 2-(1H-benzimidazol-2-yl) phenol (2-Bip) and its interaction mechanism with sequence-specific DNA have been examined with Differential Pulse Voltammetry .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(1H-Benzimidazol-2-yl)phenol include its planar molecular structure and its ability to form chains propagating in [001] through N-H⋯O hydrogen bonds in the crystal . It also shows single absorption and dual emission with a large Stokes shift .Scientific Research Applications
Fluorescent Sensors for Metal Ions
Phenol derivatives, including 2-(1H-benzimidazol-2-yl)-4-fluoro-phenol, have been used in the synthesis of fluorescent sensors. A study by Suman et al., 2019 demonstrated the use of benzimidazole-based azomethines as sensors for Al3+ and Zn2+ ions, showing large Stokes shifts and good sensitivity in detecting these metal ions.
Inhibitors of DNA Topoisomerase
Benzimidazole derivatives are active as inhibitors of type I DNA topoisomerases, a crucial aspect for cancer treatment and genetic studies. Alpan et al., 2007 synthesized 1H-benzimidazole derivatives and evaluated their effects on mammalian type I DNA topoisomerase activity.
Inhibition of Carbonic Anhydrase Isoforms
New phenolic Mannich bases incorporating benzimidazole, synthesized from 4-(1H-benzimidazol-2-yl)phenol, have moderate inhibitory properties against human carbonic anhydrase isoforms. This was reported by Gul et al., 2016 and has implications in pharmacology and enzymology.
Photophysical Properties
The photophysical properties of 2-substituted benzimidazole derivatives have been extensively studied. Padalkar et al., 2011 synthesized novel fluorescent derivatives and analyzed their solvent polarity effects on absorption-emission properties, contributing to the understanding of fluorescence mechanisms in these compounds.
Coordination Compounds
Benzimidazole phenol derivatives are useful in forming coordination compounds with metals. Esparza-Ruiz et al., 2009 investigated the reactions of 2-(1H-benzimidazol-2-yl)phenol with various tin compounds, leading to the synthesis of new coordination compounds with potential applications in catalysis and materials science.
Antimicrobial Agents
The derivatives of 2-(1H-benzimidazol-2-yl)phenol have shown antimicrobial properties. Padalkar et al., 2016 synthesized a series of such derivatives and evaluated their antibacterial and antifungal activities, indicating their potential use as antimicrobial agents.
Corrosion Inhibitors
Benzimidazole derivatives, including those derived from 2-(1H-benzimidazol-2-yl)phenol, have been used as corrosion inhibitors. Yadav et al., 2016 conducted studies on synthesized benzimidazole derivatives, demonstrating their effectiveness in inhibiting corrosion of steel in acidic environments.
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, which include this compound, have a broad range of biological properties and can interact with various targets . For instance, they can act as inhibitors of certain kinases .
Mode of Action
One study suggests that similar compounds can bind to dna grooves and have peroxide-mediated dna-cleavage properties . This interaction can lead to changes in the DNA structure, potentially affecting the function of the target cells.
Biochemical Pathways
For example, they can inhibit the activity of certain kinases, which play crucial roles in cell signaling pathways .
Pharmacokinetics
This moiety helps to overcome the solubility problems of poorly soluble drug entities, potentially enhancing their bioavailability .
Result of Action
Similar compounds have been found to exhibit significant antimicrobial activity and cytotoxicity against certain cell lines . For instance, they can inhibit the growth of the HCT116 cell line .
Action Environment
The solubility and stability of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-4-fluorophenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O/c14-8-5-6-12(17)9(7-8)13-15-10-3-1-2-4-11(10)16-13/h1-7,17H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJSLXFXDCVSRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80764133 | |
| Record name | 6-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-4-fluorocyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80764133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112291-47-1 | |
| Record name | 6-(1,3-Dihydro-2H-benzimidazol-2-ylidene)-4-fluorocyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80764133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[3-(Dimethylamino)-2-(pyrazin-2-YL)propyl]dimethylamine](/img/structure/B3082294.png)





![4'-[(10-Hydroxydecyl)oxy][1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3082335.png)

![5-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester](/img/structure/B3082364.png)


